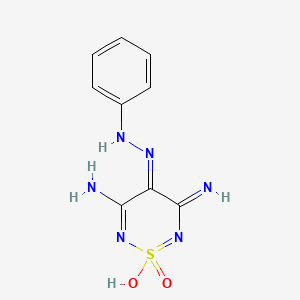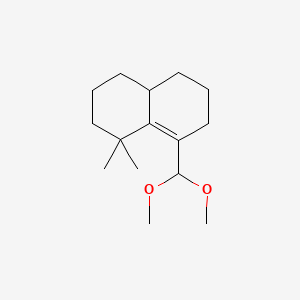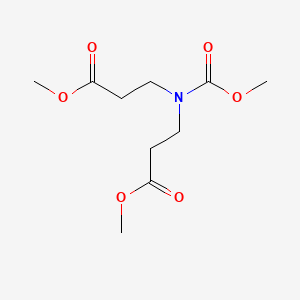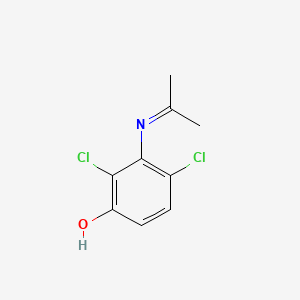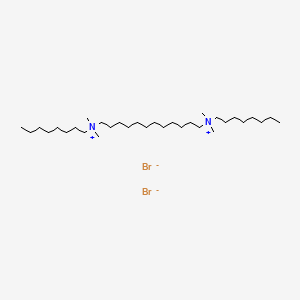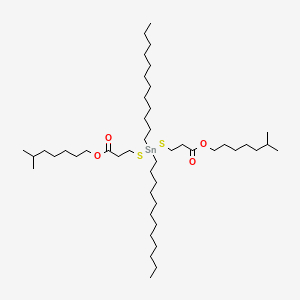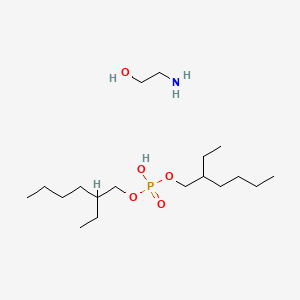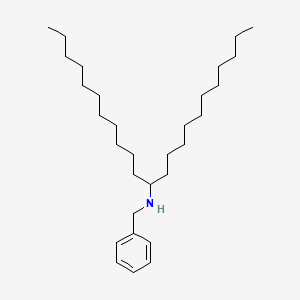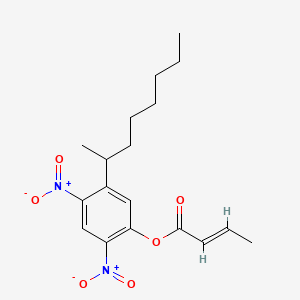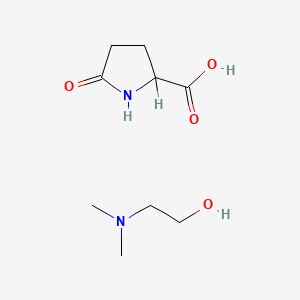
Einecs 285-739-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 285-739-9, also known as soybean oil, epoxidized, reaction products with diethylene glycol, glycerol, and trimethylolpropane, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The preparation of Einecs 285-739-9 involves the epoxidation of soybean oil followed by a reaction with diethylene glycol, glycerol, and trimethylolpropane. The synthetic route typically includes the following steps:
Epoxidation of Soybean Oil: Soybean oil is treated with a peracid, such as peracetic acid, to introduce epoxy groups into the fatty acid chains.
Reaction with Diethylene Glycol, Glycerol, and Trimethylolpropane: The epoxidized soybean oil is then reacted with diethylene glycol, glycerol, and trimethylolpropane under controlled conditions to form the final product.
Industrial production methods often involve large-scale reactors and precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Einecs 285-739-9 undergoes various chemical reactions, including:
Oxidation: The epoxy groups in the compound can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxy groups can be reduced to form alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Einecs 285-739-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reactive intermediate in the synthesis of various polymers and resins.
Biology: The compound is studied for its potential use as a biocompatible material in biomedical applications.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to form stable emulsions.
Industry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products, as well as a stabilizer in various industrial formulations.
Mécanisme D'action
The mechanism of action of Einecs 285-739-9 involves its ability to react with various chemical species due to the presence of epoxy groups. These groups can undergo ring-opening reactions, forming new bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Einecs 285-739-9 can be compared with other epoxidized oils and plasticizers, such as:
Epoxidized Linseed Oil: Similar in structure but derived from linseed oil instead of soybean oil.
Epoxidized Tall Oil: Derived from tall oil and used in similar applications as a plasticizer and stabilizer.
Di(2-ethylhexyl)phthalate (DEHP): A commonly used plasticizer with different chemical properties and potential health concerns.
The uniqueness of this compound lies in its specific combination of epoxidized soybean oil with diethylene glycol, glycerol, and trimethylolpropane, which imparts unique chemical and physical properties suitable for various industrial and research applications.
Propriétés
Numéro CAS |
85136-16-9 |
|---|---|
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanol;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C4H11NO/c7-4-2-1-3(6-4)5(8)9;1-5(2)3-4-6/h3H,1-2H2,(H,6,7)(H,8,9);6H,3-4H2,1-2H3 |
Clé InChI |
DAEHWWVKPWBXGD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCO.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


